3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate (2 in the source paper) is a novel adenylyl cyclase (AC) inhibitor. [] It was identified through structure-based development efforts aiming to create isoform-discriminating AC inhibitors. [] This compound exhibits a higher affinity for soluble adenylyl cyclase (sAC) compared to transmembrane adenylyl cyclases (tmACs). []
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate functions as an adenylyl cyclase inhibitor. [] It appears to interact with the enzyme by simultaneously blocking the primary binding pocket and an adjacent interaction site. [] This mechanism suggests a dual-site binding mode contributing to its inhibitory activity. []
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate demonstrates potential as a tool in scientific research, particularly in studying cAMP signaling pathways. [] Its ability to discriminate between sAC and tmACs makes it valuable for investigating the distinct roles of these enzymes in various cellular processes. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4